BenchChemオンラインストアへようこそ!

tert-Butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Muscarinic M4 receptor agonism Stereochemical structure-activity relationship Chiral building block

tert-Butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 1453316-08-9) is a chiral, Boc-protected spirocyclic azetidine building block belonging to the 5-oxa-2-azaspiro[3.4]octane family first introduced by Carreira and co-workers as multifunctional modules for drug discovery. It features a rigid spiro[3.4] scaffold combining a four-membered azetidine ring and a five-membered tetrahydrofuran ring sharing a single quaternary carbon, with a defined (7R)-hydroxy stereocenter.

Molecular Formula C11H19NO4
Molecular Weight 229.27
CAS No. 1453316-08-9
Cat. No. B3047826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
CAS1453316-08-9
Molecular FormulaC11H19NO4
Molecular Weight229.27
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CC(CO2)O
InChIInChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-6-11(7-12)4-8(13)5-15-11/h8,13H,4-7H2,1-3H3/t8-/m1/s1
InChIKeyPWCXTAYTSYDZTN-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 1453316-08-9): A Stereodefined Spirocyclic Building Block for Muscarinic Receptor Agonist Discovery


tert-Butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 1453316-08-9) is a chiral, Boc-protected spirocyclic azetidine building block belonging to the 5-oxa-2-azaspiro[3.4]octane family first introduced by Carreira and co-workers as multifunctional modules for drug discovery [1]. It features a rigid spiro[3.4] scaffold combining a four-membered azetidine ring and a five-membered tetrahydrofuran ring sharing a single quaternary carbon, with a defined (7R)-hydroxy stereocenter. This compound class has been validated within Novartis medicinal chemistry programs leading to selective M4 muscarinic receptor agonists [2].

Why Generic Substitution Fails for tert-Butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate: Stereochemistry, Functional Group, and Ring-System Sensitivity


Interchanging this compound with its (7S)-enantiomer, the 7-oxo analog, or the non-oxa azaspiro variant can produce materially different outcomes in downstream synthesis and biological activity. The (7S)-enantiomer has been crystallographically confirmed as the less active stereoisomer in M4 agonist programs, with chiral separation adding cycle-time and material penalties [1]. The 7-oxo analog (CAS 1408075-90-0) lacks the hydrogen-bond donor capacity (HBD = 0 vs. 1) and exhibits a higher cLogP (1.091 vs. XLogP3 = 0.1), altering both solubility and metabolic profile [2]. The all-carbon 5-azaspiro analog (CAS 2413878-41-6) replaces the ring oxygen with methylene, removing a hydrogen-bond acceptor and changing conformational preferences critical for target engagement . These differences are amplified in spirocyclic systems where rigid geometry tightly couples functional-group identity to pharmacological performance.

Quantitative Differentiation Evidence for tert-Butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Versus Closest Analogs


Enantiomer-Specific Biological Activity: (R)- vs. (S)-7-hydroxy in M4 Muscarinic Agonist Programs

In the Novartis M4 agonist program, the (R)-enantiomer of the 5-oxa-2-azaspiro[3.4]octane scaffold was identified as the biologically active stereoisomer. X-ray crystallography confirmed that the (S)-enantiomer was the less active species, and chiral SFC separation was required for every analog synthesized via the racemic route, doubling material requirements and extending cycle time [1]. This establishes the (7R) configuration as a critical quality attribute for procurement when the intended application involves M4 receptor-targeted chemistry or any stereosensitive elaboration of the spirocyclic core.

Muscarinic M4 receptor agonism Stereochemical structure-activity relationship Chiral building block

Physicochemical Property Differentiation: 7-Hydroxy vs. 7-Oxo Analog Impact on Lipophilicity and Hydrogen Bonding

The reduction of the 7-ketone to the 7-(R)-hydroxy group produces a measurable shift in key physicochemical parameters relevant to lead optimization. The target compound (7R-OH) has XLogP3 = 0.1 and HBD = 1, while the 7-oxo analog (CAS 1408075-90-0) has cLogP = 1.091 and HBD = 0 [1]. This logP reduction of approximately 1 log unit and the introduction of a hydrogen-bond donor can significantly influence aqueous solubility, permeability, and off-target binding profiles when the building block is incorporated into a final drug scaffold.

Lipophilicity Hydrogen-bond donor count Drug-likeness optimization Spirocyclic building block

Procurement Cost and Availability: (7R)-Hydroxy vs. (7S)-Hydroxy Enantiomer Pricing Differential

The (7R)-enantiomer (target compound) is available from multiple vendors at substantially lower cost per gram than the (7S)-enantiomer, reflecting differences in synthetic accessibility and market demand driven by the M4 agonist programs that favor the (R)-configuration. At the 1-gram scale, the (7R)-enantiomer from AChemBlock is listed at $815/g, while the (S)-enantiomer from GLPBio is priced at $328/100mg (equivalent to ~$3,280/g) . This approximately four-fold cost advantage at gram scale makes the (7R)-enantiomer the economically rational choice for programs requiring the biologically validated stereochemistry.

Chiral building block procurement Cost of goods Medicinal chemistry sourcing

Ring-System Differentiation: 5-Oxa-2-azaspiro[3.4]octane vs. 5-Azaspiro[3.4]octane Core

The target compound's 5-oxa-2-azaspiro[3.4]octane core incorporates a ring oxygen that differentiates it from the all-carbon 5-azaspiro[3.4]octane analog (CAS 2413878-41-6). Both 2-azaspiro[3.4]octane and 5-oxa-2-azaspiro[3.4]octane spirocycles were explored by Novartis as M4 agonist scaffolds; the choice between the oxa and aza series affects both the exit-vector geometry and the electron density distribution within the spirocyclic core, which in turn influences muscarinic receptor subtype selectivity [1]. The oxa analog introduces an additional hydrogen-bond acceptor (4 HBA vs. 3 for the aza analog) and alters the conformational preference of the tetrahydrofuran ring versus a cyclopentane ring [2]. While direct comparative pharmacological data between the two series at the building-block level is not publicly disclosed, the existence of a dedicated patent family (WO2021070091) specifically for the 5-oxa-2-azaspiro[3.4]octane derivatives—separate from the 2-azaspiro[3.4]octane patent (WO2021070090)—indicates that the ring oxygen confers a non-trivial differentiation in the final drug candidates [3][4].

Bioisosterism Ring-system design Spirocyclic scaffold Gene family selectivity

Synthetic Tractability: 7-Hydroxy as a Chiral Handle vs. 7-Oxo Ketone for Downstream Elaboration

The 7-(R)-hydroxy group serves as a direct chiral handle that can be activated for nucleophilic displacement or oxidized to the ketone if needed, whereas the 7-oxo analog requires a stereoselective reductive amination or transaminase step to introduce chirality—a transformation that Novartis reported as challenging, requiring extensive optimization of transaminase enzymes (ATA412 and ATA036) to achieve acceptable enantioselectivity [1]. In that program, the spirocyclic ketone building block was cited as 'relatively complex and expensive,' and chiral separation of racemic products resulted in loss of half the material [1]. The (7R)-hydroxy compound, bearing the pre-installed chiral center, eliminates the need for this separation, directly reducing material waste by approximately 50% per synthetic sequence.

Biocatalysis Asymmetric synthesis Reductive amination Transaminase

Provenance and Validation: Carreira Spirocyclic Module Series vs. Uncharacterized Spiro Building Blocks

This compound belongs to the Carreira spirocyclic building block series, which has been explicitly designed as 'multifunctional modules for drug discovery' and is commercially distributed through Sigma-Aldrich/Merck in collaboration with SpiroChem [2]. Unlike generic spirocyclic intermediates, Carreira-series compounds are supported by published synthetic methodology (Org. Lett. 2013, Org. Lett. 2011), characterized physicochemical properties, and demonstrated integration into fragment-based library design [2]. The Carreira 2014 review in Chemical Reviews (cited over 400 times) establishes the framework for four-membered ring-containing spirocycles as privileged scaffolds, providing a scientific rationale for their use that is absent for uncharacterized spiro building blocks [3].

Validated chemical probe Fragment-based drug discovery Chemical space exploration

Optimal Application Scenarios for tert-Butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Based on Differentiation Evidence


Stereoselective Synthesis of M4 Muscarinic Receptor Agonist Candidates

This compound is the preferred chiral building block for constructing the 5-oxa-2-azaspiro[3.4]octane-containing M4 agonists exemplified in Novartis patent WO2021070091. The pre-installed (7R)-hydroxy stereocenter eliminates the need for chiral SFC separation that was required in the original racemic route, directly reducing material requirements by approximately 50% per synthetic sequence [1]. The (R)-configuration has been validated as the active enantiomer in this series, with the (S)-enantiomer confirmed by X-ray crystallography as the less active species [1].

Fragment-Based Library Design Requiring Three-Dimensional Spirocyclic Modules

The Carreira spirocyclic building block series, including this compound, was specifically designed to provide 'compact modules for fragment-based libraries' with 'unique three-dimensional profiles' and 'diverse combinations of exit vectors as sites for functionalization' . With its four hydrogen-bond acceptors, one hydrogen-bond donor (from the 7-OH), and a rigid spiro junction, this building block offers well-defined exit-vector geometry that can serve as a conformationally constrained replacement for flexible linkers in fragment growing and merging strategies [3].

Chiral Pool Synthesis Where the (7R)-Hydroxy Group Serves as a Latent Electrophile

The 7-(R)-hydroxy group can be activated (e.g., as a tosylate or mesylate) for nucleophilic displacement to introduce amines, thiols, or carbon nucleophiles with inversion or retention of configuration as required. This approach was conceptually outlined in the Novartis transaminase paper, where an 'activated, stereodefined alcohol derivative that could be displaced by an amine nucleophile' was considered as an alternative synthetic strategy [1]. The defined (R)-stereochemistry at C7 enables predictable stereochemical outcomes in downstream SN2-type reactions, a capability not available from the 7-oxo ketone analog without additional asymmetric induction steps.

Property-Guided Lead Optimization Requiring Reduced Lipophilicity

When medicinal chemistry programs identify that a lead series suffers from excessive lipophilicity (e.g., LogP > 3 contributing to metabolic instability or off-target binding), the 7-hydroxy building block (XLogP3 = 0.1) provides a significantly more polar alternative to the 7-oxo analog (cLogP = 1.091) [2]. The approximately one-log-unit reduction in computed lipophilicity, combined with the additional hydrogen-bond donor, can be leveraged to improve solubility and reduce cytochrome P450-mediated oxidative metabolism when incorporated into the final drug scaffold.

Quote Request

Request a Quote for tert-Butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.